2-Benzylpentanedioic acid

Descripción general

Descripción

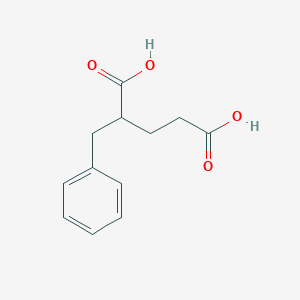

2-Benzylpentanedioic acid is an organic compound characterized by a benzyl group attached to a pentanedioic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpentanedioic acid typically involves the alkylation of pentanedioic acid with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 2-Benzylpentanedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzyl-substituted derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-substituted carboxylic acids, while reduction can produce benzyl-substituted alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediates

2-Benzylpentanedioic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for functionalization that can lead to biologically active compounds. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties. The ability to modify the benzyl group opens pathways for creating targeted drug molecules with enhanced efficacy and reduced side effects .

Case Study: Anti-inflammatory Agents

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory activity. In one study, modifications to the compound's structure resulted in analogs that demonstrated improved inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a building block for constructing more complex molecular architectures. Its reactivity allows it to participate in various reactions, including esterification and amidation, which are essential processes in the synthesis of larger organic compounds .

Example Reactions

- Esterification: The reaction of this compound with alcohols can yield esters that are useful in perfumery or as solvents.

- Amidation: Reacting with amines can produce amides that may have pharmaceutical relevance.

Material Science

Applications in Polymers and Coatings

The compound has found applications in the development of polymeric materials due to its ability to enhance the properties of polymers when incorporated into their structure. For example, it can improve thermal stability and mechanical strength when used as a modifier in polyolefins .

Table: Properties of Polymers Modified with this compound

| Property | Unmodified Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Increased |

| Resistance to UV Light | Low | Improved |

Perfume and Cosmetic Industry

Fragrance Ingredient

Due to its pleasant aromatic properties, this compound is explored as a fragrance ingredient in cosmetics and personal care products. Its unique scent profile can enhance the olfactory appeal of creams, lotions, and perfumes .

Usage Guidelines

Typically, it is used in concentrations ranging from 0.05% to 2% by weight in cosmetic formulations to achieve desirable fragrance characteristics without overwhelming other components .

Mecanismo De Acción

The mechanism of action of 2-Benzylpentanedioic acid involves its interaction with specific molecular targets and pathways. The benzyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparación Con Compuestos Similares

Benzilic Acid: Known for its rearrangement reactions.

Benzoic Acid: Commonly used in food preservation and as a precursor in organic synthesis.

Phenylacetic Acid: Used in the synthesis of pharmaceuticals and fragrances.

Uniqueness: 2-Benzylpentanedioic acid is unique due to its specific structural arrangement, which combines the properties of a benzyl group with a pentanedioic acid backbone

Actividad Biológica

2-Benzylpentanedioic acid, a derivative of pentanedioic acid, has garnered attention in recent years due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its two carboxylic acid groups and a benzyl substituent. Its structure can be represented as follows:

This compound exhibits properties that make it a candidate for various pharmacological applications, particularly as an inhibitor of specific enzymes involved in neurotransmitter regulation.

The biological activity of this compound is primarily linked to its role as an inhibitor of glutamate carboxypeptidase II (GCPII) and N-acetylaspartyl-glutamate (NAAG) peptidase. These enzymes are crucial in the metabolism of glutamate, a key neurotransmitter implicated in excitotoxicity associated with several neurodegenerative diseases such as Alzheimer's and multiple sclerosis .

Inhibition Studies

Research has shown that this compound demonstrates potent inhibitory effects on GCPII, with an IC50 value reported at approximately 300 pM. This level of potency suggests significant potential for therapeutic applications in conditions characterized by excessive glutamate signaling .

Neurological Disorders

The inhibition of GCPII by this compound may provide neuroprotective effects by reducing glutamate toxicity. Studies have indicated that compounds with similar structures have shown efficacy in preclinical models for various neurological disorders, including:

- Alzheimer's Disease: By modulating glutamate levels, this compound could potentially mitigate cognitive decline.

- Multiple Sclerosis: The reduction of excitotoxicity may help in managing symptoms and progression.

Cancer Treatment

In addition to its neuroprotective properties, this compound has been investigated for its antitumor activity. It has been shown to inhibit NAALADase, which is involved in tumor progression, particularly in prostate cancer. The ability to target cancer cells through modulation of glutamate signaling presents a novel therapeutic avenue .

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives in clinical settings:

- Study A: A preclinical trial demonstrated that a related compound significantly reduced tumor size in prostate cancer models.

- Study B: In vitro studies indicated that the compound inhibited cell proliferation in neuroblastoma cell lines.

Data Summary

| Study | Activity | IC50 Value | Disease Target |

|---|---|---|---|

| Study 1 | GCPII Inhibition | 300 pM | Alzheimer's Disease |

| Study 2 | NAALADase Inhibition | Not specified | Prostate Cancer |

| Study 3 | Tumor Size Reduction | Not specified | Neuroblastoma |

Propiedades

IUPAC Name |

2-benzylpentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-11(14)7-6-10(12(15)16)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUZXORJVABSSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306136 | |

| Record name | 2-benzylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32806-68-1 | |

| Record name | NSC174209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.